molecular formula C24H30N4O2S B12040356 5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12040356
M. Wt: 438.6 g/mol
InChI Key: HGSTTYMEHDLTEH-UHFFFAOYSA-N
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Description

5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with the molecular formula C24H30N4O2S and a molecular weight of 438.596 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.

    Introduction of the Phenyl and Morpholinylmethyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Attachment of the Tert-butylphenoxy Group: This step involves the reaction of the intermediate with tert-butylphenol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds.

Scientific Research Applications

5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylmethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C24H30N4O2S/c1-24(2,3)19-9-11-21(12-10-19)30-17-22-25-27(18-26-13-15-29-16-14-26)23(31)28(22)20-7-5-4-6-8-20/h4-12H,13-18H2,1-3H3

InChI Key

HGSTTYMEHDLTEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCOCC4

Origin of Product

United States

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